N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
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Overview
Description
N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.
Attachment of the Dichlorophenylmethylamino Group: This can be done through a reductive amination reaction, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Final Coupling Step: The final step involves coupling the intermediate with a suitable carboxylic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Dichlorophenyl Compounds: Compounds with similar dichlorophenyl groups but different core structures.
Methylsulfanyl Compounds: Compounds with similar methylsulfanyl groups but different overall structures.
Uniqueness
N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is unique due to its combination of a quinoxaline core, dichlorophenyl group, and methylsulfanyl group
Properties
Molecular Formula |
C21H22Cl2N4O3S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(3,4-dichlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C21H22Cl2N4O3S/c1-31-9-8-17(20(29)24-11-13-6-7-14(22)15(23)10-13)26-21(30)27-12-19(28)25-16-4-2-3-5-18(16)27/h2-7,10,17H,8-9,11-12H2,1H3,(H,24,29)(H,25,28)(H,26,30)/t17-/m0/s1 |
InChI Key |
CIUASMLDJHHYFK-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC1=CC(=C(C=C1)Cl)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Canonical SMILES |
CSCCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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